molecular formula C6H7F2LiO3 B13614038 Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate

Cat. No.: B13614038
M. Wt: 172.1 g/mol
InChI Key: FRNAOGZEKCQHEU-UHFFFAOYSA-M
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Description

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is a chemical compound that features a lithium ion coordinated with a difluoromethyl-substituted oxolane carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate typically involves the reaction of difluoromethyl-substituted oxolane carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the proper formation of the lithium salt. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, and the reaction is often performed in an organic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways. In industrial applications, the compound’s unique structural properties contribute to its effectiveness as an additive, enhancing the stability and performance of materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is unique due to its specific oxolane ring structure and the presence of a difluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C6H7F2LiO3

Molecular Weight

172.1 g/mol

IUPAC Name

lithium;3-(difluoromethyl)oxolane-3-carboxylate

InChI

InChI=1S/C6H8F2O3.Li/c7-4(8)6(5(9)10)1-2-11-3-6;/h4H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

FRNAOGZEKCQHEU-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1COCC1(C(F)F)C(=O)[O-]

Origin of Product

United States

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